molecular formula C9H13NO3 B13627951 ethyl (3S)-3-amino-3-(furan-2-yl)propanoate CAS No. 1027996-73-1

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

Cat. No.: B13627951
CAS No.: 1027996-73-1
M. Wt: 183.20 g/mol
InChI Key: ZQCIVDVXCPAUEF-ZETCQYMHSA-N
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Description

Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (3S)-3-amino-3-(furan-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (3S)-3-amino-3-(furan-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1027996-73-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1

InChI Key

ZQCIVDVXCPAUEF-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CO1)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CO1)N

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide: Structural Properties and Molecular Weight of Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is a highly specialized, enantiomerically pure β -amino acid ester. In modern medicinal chemistry and drug development, β -amino acids have emerged as critical building blocks for synthesizing peptidomimetics. The incorporation of an extra methylene carbon in the backbone of β -amino acids grants them exceptional conformational flexibility and renders the resulting peptide analogs highly resistant to enzymatic proteolysis compared to natural α -amino acids[1]. This technical guide provides an in-depth analysis of the structural properties, exact molecular weight calculations, and the self-validating analytical workflows required to characterize this specific chiral building block.

Molecular Identity & Physicochemical Profiling

Understanding the exact physicochemical parameters of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is the first step in predicting its behavior in synthetic workflows and biological systems.

Quantitative Data Summary

The following table summarizes the core quantitative properties of the molecule, calculated based on its atomic composition:

PropertyValue
Chemical Name Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate
Molecular Formula C9H13NO3
Molecular Weight (Average) 183.207 g/mol
Monoisotopic / Exact Mass 183.0895 Da
Stereochemistry (3S) Configuration
Hydrogen Bond Donors 1 (Primary Amine, -NH2)
Hydrogen Bond Acceptors 4 (Furan O, Ester C=O, Ester -O-, Amine N)
Core Structural Motifs and Reactivity

The molecule is defined by three distinct structural domains, each contributing specific chemical properties:

  • The Furan-2-yl Ring: This electron-rich heteroaromatic ring imparts lipophilicity and is capable of participating in π−π stacking interactions within biological target pockets. The oxygen atom within the ring also serves as a weak hydrogen bond acceptor.

  • The (3S)-Chiral Center: The spatial orientation of the amine group at the β -carbon (C3) is strictly defined as the (S)-enantiomer. Stereochemical integrity here is paramount, as the biological activity of downstream peptidomimetics is highly sensitive to spatial geometry.

  • The β -Amino Ethyl Ester Backbone: The primary amine is nucleophilic and readily participates in amide bond formation (peptide coupling). The ethyl ester acts as a lipophilic protecting group for the carboxylic acid, preventing unwanted side reactions during synthesis. It can be selectively removed via basic saponification (e.g., using LiOH) to yield the free amphoteric β -amino acid.

Analytical Characterization Workflows

To ensure the scientific integrity of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate batches, orthogonal analytical techniques must be employed. The following protocols outline the step-by-step methodologies for mass confirmation and stereochemical validation.

Protocol 1: Molecular Weight Confirmation via LC-MS/MS

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is the gold standard for verifying the exact mass (183.0895 Da) and assessing the chemical purity of β -amino acid derivatives[2].

  • Objective: Confirm the [M+H]+ precursor ion and separate the analyte from synthesis byproducts.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: Reverse-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: Linear gradient from 5% to 55% B over 6.5 minutes[2].

    • Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic furan and ethyl ester moieties. The addition of 0.1% formic acid is critical; it acts as an ion-pairing agent and ensures the primary amine remains protonated throughout the run, which drastically enhances positive electrospray ionization (ESI+) efficiency.

  • Mass Spectrometry Conditions:

    • Ionization: ESI in positive mode.

    • Target m/z: 184.0973 ( [M+H]+ ).

Protocol 2: Stereochemical Validation via Chiral HPLC

Because the (3S) and (3R) enantiomers have identical molecular weights and scalar properties, Chiral High-Performance Liquid Chromatography (HPLC) is required to determine the Enantiomeric Excess (ee)[3].

  • Objective: Quantify the ratio of the (3S) enantiomer to the (3R) enantiomer to ensure optical purity (typically >95% ee is required for drug development)[4].

  • Sample Preparation: Dissolve the analyte in Hexane/Isopropanol (80:20 v/v) to 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Amylose or Cellulose-based chiral stationary phase (e.g., Chiralpak AD-H or AS-RH)[4].

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: The chiral selector in the column forms transient, reversible diastereomeric complexes with the enantiomers via hydrogen bonding and π−π interactions with the furan ring. The (3S) and (3R) isomers exhibit different binding affinities, resulting in baseline resolution. Diethylamine (DEA) is added as a basic modifier to suppress peak tailing caused by secondary interactions between the basic primary amine of the analyte and residual silanols on the silica support.

Synthetic Utility & Mechanistic Pathways

In drug development, ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is rarely the final drug; rather, it is a precursor. The typical workflow involves hydrolyzing the ester to expose the free carboxylic acid, followed by peptide coupling to build larger, proteolytically stable peptidomimetics.

Pathway Node1 Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate (Starting Material) Node2 Ester Hydrolysis (LiOH, H2O/THF) Node1->Node2 Node3 (3S)-3-amino-3-(furan-2-yl)propanoic acid (Free Acid) Node2->Node3 Node4 Amide Coupling (HATU, DIPEA, R-NH2) Node3->Node4 Node5 Furan-Substituted Peptidomimetic Node4->Node5

Figure 1: Synthetic derivatization pathway of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate.

References

  • Title: Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL: 1

  • Title: Defects in the assembly of ribosomes selected for β-amino acid incorporation Source: NIH PMC URL: 2

  • Title: (S)-Benzyl 3-aminobutyrate chemical properties Source: Benchchem URL: 3

  • Title: WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation Source: Google Patents URL: 4

Sources

An In-depth Technical Guide to the Synthesis of Ethyl (3S)-3-Amino-3-(furan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is a chiral β-amino ester of significant interest in medicinal chemistry, serving as a key building block for various pharmaceutical agents. Its stereodefined structure, featuring a furan moiety, imparts unique conformational constraints and potential for specific biological interactions. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each synthetic strategy, offer detailed experimental protocols, and present comparative data to inform methodological choices. The synthesis of chiral β-amino acids and their derivatives is a cornerstone of modern drug discovery, and this document aims to be an authoritative resource on the synthesis of this specific, high-value intermediate.[1][2][3]

Introduction: The Significance of Chiral β-Amino Esters

Chiral β-amino acids and their ester derivatives are fundamental components in the synthesis of a wide array of biologically active molecules, including peptides and small molecule pharmaceuticals.[1][2] The presence of the β-amino acid motif can confer advantageous properties to drug candidates, such as increased metabolic stability and the ability to form stable secondary structures in peptidomimetics.[2][3] The furan ring, a versatile heterocyclic system, is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. The specific enantiomer, (3S)-3-amino-3-(furan-2-yl)propanoate, is a sought-after chiral building block for the development of novel therapeutics.

Part 1: Asymmetric Synthesis Strategies

The primary challenge in synthesizing ethyl (3S)-3-amino-3-(furan-2-yl)propanoate lies in the stereoselective introduction of the amine group at the β-position. Several catalytic asymmetric methods have been developed to address this, offering high enantioselectivity and good yields.

Catalytic Asymmetric Conjugate Addition

Catalytic enantioselective conjugate addition reactions are among the most powerful methods for constructing chiral β-amino acid derivatives from readily available α,β-unsaturated carbonyl compounds.[1] This approach typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester in the presence of a chiral catalyst.

Conceptual Workflow: Asymmetric Aza-Michael Addition

cluster_0 Asymmetric Aza-Michael Addition Start Ethyl (E)-3-(furan-2-yl)acrylate Intermediate Chiral Enolate Intermediate Start->Intermediate Conjugate Addition Reagent Nitrogen Nucleophile (e.g., O-benzylhydroxylamine) Reagent->Intermediate Catalyst Chiral Catalyst (e.g., Cu-Bisoxazoline) Catalyst->Intermediate Product N-Protected Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate Intermediate->Product Protonation Deprotection Deprotection Product->Deprotection Final_Product Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate Deprotection->Final_Product

Caption: Asymmetric Aza-Michael Addition Workflow.

Mechanistic Insight: The success of this reaction hinges on the chiral catalyst, often a metal complex with a chiral ligand (e.g., copper with a bisoxazoline ligand), which creates a chiral environment around the substrate. This directs the incoming nucleophile to one face of the double bond, leading to the preferential formation of one enantiomer.

Experimental Protocol: Copper-Catalyzed Asymmetric Aza-Michael Addition

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral bisoxazoline ligand (e.g., (S,S)-Ph-BPE, 2.2 mol%) and Cu(OAc)₂ (2.0 mol%) in anhydrous THF.[1]

  • Reaction Setup: To this catalyst solution, add ethyl (E)-3-(furan-2-yl)acrylate (1.0 equiv).

  • Nucleophile Addition: Slowly add the nitrogen nucleophile (e.g., 1,2-benzisoxazole as an electrophilic primary amine source, 1.5 equiv) via syringe pump at a controlled temperature (e.g., 45 °C).[1]

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched β-amino ester.

  • Deprotection (if necessary): If a protected nitrogen source was used, perform the appropriate deprotection step to obtain the free amine.

Asymmetric Hydrogenation of Enamines

Another powerful strategy involves the asymmetric hydrogenation of a pre-formed enamine precursor. This method relies on chiral transition metal catalysts, typically rhodium or ruthenium complexes with chiral phosphine ligands, to deliver hydrogen stereoselectively.[2]

Conceptual Workflow: Asymmetric Hydrogenation

cluster_1 Asymmetric Hydrogenation Start N-Acyl-β-(furan-2-yl)amino)acrylate Product N-Acyl Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate Start->Product Catalyst Chiral Rh or Ru Catalyst (e.g., Rh-(R,R)-Me-DuPhos) Catalyst->Product Hydrogen H₂ Hydrogen->Product Deprotection Deprotection Product->Deprotection Final_Product Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate Deprotection->Final_Product

Caption: Asymmetric Hydrogenation of Enamines Workflow.

Mechanistic Insight: The chiral catalyst coordinates to the double bond of the enamine, and the steric and electronic properties of the chiral ligand dictate the facial selectivity of hydrogen addition. This method is highly efficient and can provide excellent enantioselectivities.[2]

Part 2: Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Enzymes such as lipases, nitrilases, and aminomutases have been employed in the synthesis of chiral β-amino acids.[4][5]

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.

Conceptual Workflow: Enzymatic Resolution

cluster_2 Enzymatic Resolution Start Racemic Ethyl 3-amino-3-(furan-2-yl)propanoate Separation Separation Start->Separation Enzyme Enzyme (e.g., Lipase) Enzyme->Separation Acyl_Donor Acyl Donor Acyl_Donor->Separation Product_S Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate Separation->Product_S Product_R_Acylated N-Acyl Ethyl (3R)-3-amino-3-(furan-2-yl)propanoate Separation->Product_R_Acylated

Caption: Enzymatic Resolution Workflow.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: To a solution of racemic ethyl 3-amino-3-(furan-2-yl)propanoate in an organic solvent (e.g., diisopropyl ether), add an acyl donor (e.g., butyl butanoate) and a lipase (e.g., Candida antarctica lipase A, CAL-A).[6]

  • Incubation: Stir the mixture at a controlled temperature until approximately 50% conversion is reached (monitored by HPLC or GC).

  • Separation: Stop the reaction and separate the unreacted (S)-enantiomer from the acylated (R)-enantiomer by column chromatography or extraction.

  • Hydrolysis (optional): The acylated (R)-enantiomer can be hydrolyzed back to the free amine if desired.

Nitrilase-Mediated Synthesis

Nitrilases can catalyze the enantioselective hydrolysis of β-aminonitriles to the corresponding β-amino acids. This approach can be highly efficient, particularly when coupled with a dynamic kinetic resolution.[4]

Experimental Protocol: Synthesis via Racemic β-Aminonitrile

  • Synthesis of Racemic 3-Amino-3-(furan-2-yl)propanenitrile: This can be achieved through a Strecker-type reaction involving furfural, an amine source (e.g., ammonia), and a cyanide source (e.g., potassium cyanide).

  • Enzymatic Hydrolysis: The racemic β-aminonitrile is then subjected to hydrolysis using a nitrilase-producing microorganism, such as certain strains of Rhodococcus.[4][7][8] The enzyme will selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, which can then be esterified to the ethyl ester.

Part 3: Classical and Other Synthetic Approaches

While asymmetric catalysis and biocatalysis are often preferred for their elegance and efficiency, other methods have also been developed.

Reformatsky Reaction with Chiral Auxiliaries

The Reformatsky reaction, involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for asymmetric synthesis by using a chiral auxiliary.

Experimental Protocol: Diastereoselective Reformatsky Reaction

  • Imine Formation: Condense furfural with a chiral amine (e.g., (S)-phenylglycinol) to form a chiral imine.[9][10]

  • Reformatsky Reaction: React the chiral imine with the Reformatsky reagent prepared from ethyl bromoacetate and zinc (e.g., BrZnCH₂CO₂Et). The chiral auxiliary directs the addition to one face of the imine, leading to a diastereomeric mixture of β-amino esters.[9][10]

  • Separation and Auxiliary Cleavage: The diastereomers are separated by chromatography, and the chiral auxiliary is subsequently cleaved (e.g., by hydrogenolysis or oxidative cleavage) to afford the desired enantiomerically pure β-amino ester.[9][10]

Comparative Analysis of Synthesis Pathways

Synthesis PathwayKey AdvantagesKey DisadvantagesTypical Enantiomeric Excess (ee)
Asymmetric Conjugate Addition High atom economy, catalytic, direct formation of C-N bondMay require specialized ligands and anhydrous conditions>90%
Asymmetric Hydrogenation High efficiency and selectivity, well-established technologyRequires synthesis of enamine precursor, high-pressure equipment>95%
Enzymatic Resolution Mild reaction conditions, high enantioselectivity, environmentally friendlyMaximum theoretical yield of 50% for the desired enantiomer, requires separation>98%
Nitrilase-Mediated Synthesis Can be highly enantioselective, potential for dynamic kinetic resolutionSubstrate-dependent, may require screening of various enzymes>98%
Reformatsky with Chiral Auxiliary Well-established classical reactionStoichiometric use of chiral auxiliary, requires separation of diastereomers and auxiliary removalDependent on separation efficiency

Conclusion

The synthesis of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate can be achieved through several effective strategies. The choice of method will depend on factors such as the desired scale of synthesis, available resources, and the required level of enantiopurity. Catalytic asymmetric methods, such as conjugate addition and hydrogenation, offer elegant and efficient routes to the target molecule. Biocatalytic approaches, particularly enzymatic resolution and nitrilase-mediated synthesis, provide environmentally benign alternatives with excellent stereocontrol. For drug development professionals, a thorough understanding of these synthetic pathways is crucial for the efficient and cost-effective production of this important chiral building block.

References

  • A concise synthesis of single-enantiomer β‐lactams and β‐amino acids using Rhodococcus globerulus. (2007). Journal of Chemical Technology & Biotechnology, 82(7), 699-704. [Link]

  • Mathiba, K. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. (n.d.). ResearchGate. [Link]

  • Buchwald, S. L., & Carpenter, J. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. ACS Catalysis, 5(10), 5879-5883. [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). ResearchGate. [Link]

  • Kroutil, W., & Faber, K. (2018). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Molecules, 23(10), 2511. [Link]

  • Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. (n.d.). ResearchGate. [Link]

  • WO1999044985A2 - SYNTHESIS OF CHIRAL β-AMINO ACIDS. (1999).
  • Singh, S., & Chauhan, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS. (2004).
  • Yang, J. W. (2015). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 13(23), 6473-6485. [Link]

  • Ananikov, V. P., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4545. [Link]

  • Ananikov, V. P., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4545. [Link]

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. (2019). The Journal of Organic Chemistry, 84(16), 10371-10379. [Link]

  • Awakawa, T., & Abe, I. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1045-1057. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock. [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). (n.d.). ResearchGate. [Link]

  • Enantioselective synthesis of ??-amino acids. (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). Semantic Scholar. [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). PubMed. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Google Books.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). ResearchGate. [Link]

Sources

Technical Whitepaper: Handling, Safety, and Asymmetric Synthesis of Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The development of novel peptidomimetics relies heavily on the incorporation of unnatural β -amino acids. Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate serves as a critical chiral building block in drug discovery. The furan ring acts as an electron-rich heteroaromatic pharmacophore capable of unique π -stacking and hydrogen-bonding interactions, while the β -amino acid backbone imparts proteolytic stability to peptide drug candidates [2].

As a Senior Application Scientist, I have structured this guide to provide researchers with a comprehensive, self-validating framework for the safe handling, physicochemical characterization, and stereoselective synthesis of this compound.

Physicochemical Profile

Understanding the baseline quantitative data of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is essential for predicting its behavior in organic solvents and biological assays. The data below is synthesized from structural analogs and computational models [1].

PropertyValue / DescriptionCausality / Implication for Handling
IUPAC Name Ethyl (3S)-3-amino-3-(furan-2-yl)propanoateThe (3S) stereocenter dictates the spatial orientation in receptor binding pockets.
Molecular Formula C 9​ H 13​ NO 3​ Determines mass spectrometric [M+H] + target (m/z 184.2).
Molecular Weight 183.20 g/mol Low molecular weight allows for easy incorporation into larger peptide chains.
Appearance Pale yellow to colorless oilTypical for free β -amino esters; prone to darkening upon oxidation.
Solubility Soluble in EtOAc, DCM, MeOH, DMSOHigh lipophilicity (XLogP3 0.7) necessitates organic solvents for extraction [1].

Material Safety Data Sheet (MSDS) & Risk Mitigation

The safety profile of furan-containing amino esters requires stringent risk mitigation. The furan moiety is susceptible to auto-oxidation, and the free primary amine can act as a skin and respiratory irritant [4].

Hazard Identification
  • GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) [4].

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Storage Causality
  • Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Causality: The electron-rich furan ring is highly susceptible to Diels-Alder dimerization and auto-oxidation over time. Furthermore, the free primary amine readily reacts with atmospheric CO 2​ to form carbamates. Cold, inert storage arrests these degradation pathways, ensuring reagent integrity.

Self-Validating Spill Response Protocol

In the event of a spill, follow this self-validating containment workflow:

  • Evacuation & PPE: Don nitrile gloves, chemical safety goggles, and a half-face respirator with organic vapor cartridges.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Neutralization: Carefully neutralize any remaining basic amine residues with a dilute, mild acid (e.g., 5% citric acid solution).

  • Validation Check: Swab the neutralized area with universal pH indicator paper. A pH reading of 6.5–7.5 validates that the amine hazard has been successfully neutralized before final disposal.

SpillResponse A Spill Detected B Evacuate & Don PPE (Respirator, Nitrile Gloves) A->B C Ventilate Area & Eliminate Ignition Sources B->C D Contain Spill (Sand/Vermiculite) C->D E Neutralize & Collect (Citric Acid) D->E F Hazardous Waste Disposal E->F

Figure 2: Standard operating procedure for hazardous chemical spill response.

Validated Asymmetric Synthesis Protocol

To achieve the high enantiomeric excess (e.e. > 98%) required for pharmaceutical applications, we utilize an asymmetric Mannich-type addition using Ellman’s chiral auxiliary (tert-butanesulfinamide) [3]. This method is superior to enzymatic resolution because it establishes the stereocenter constructively rather than discarding 50% of the racemic mixture [2].

Synthetic Workflow Diagram

SynthesisWorkflow A Furfural + (R)-t-Bu-Sulfinamide B Chiral Sulfinyl Imine (Intermediate) A->B Ti(OEt)4 Water Scavenger C Diastereoselective Addition B->C EtOAc, LDA, -78°C D Sulfinamide Adduct (Diastereomerically Pure) C->D Facial Control E Acidic Cleavage (HCl/EtOH) D->E Isolation & Purif. F Ethyl (3S)-3-amino-3- (furan-2-yl)propanoate E->F Neutralization

Figure 1: Asymmetric synthesis workflow utilizing Ellman's chiral auxiliary.

Step-by-Step Methodology & Causality

Step 1: Imine Condensation

  • Procedure: To a solution of furfural (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt) 4​ , 2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt) 4​ is chosen over standard desiccants (like MgSO 4​ ) because it acts as both a powerful water scavenger and a Lewis acid. It coordinates to the aldehyde oxygen, highly activating it for nucleophilic attack by the weakly nucleophilic sulfinamide, driving the equilibrium entirely to the imine product [3].

  • Validation Check: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed when the furfural peak (UV 254 nm) is <1% and the mass spectrum shows the [M+H] + ion for the sulfinyl imine.

Step 2: Diastereoselective Enolate Addition

  • Procedure: Cool a solution of diisopropylamine (1.2 eq) in THF to -78°C. Add n-BuLi (1.2 eq) to form LDA. Add anhydrous ethyl acetate (1.2 eq) and stir for 30 mins to form the enolate. Slowly add the chiral sulfinyl imine from Step 1. Stir at -78°C for 4 hours.

  • Causality: The reaction is strictly maintained at -78°C to kinetically trap the highly ordered Zimmerman-Traxler six-membered transition state. The bulky tert-butyl group of the auxiliary sterically blocks the Re-face of the imine, forcing the enolate to attack exclusively from the Si-face, yielding the desired (3S) stereocenter with a diastereomeric ratio (d.r.) > 95:5[3].

  • Validation Check: Quench a micro-aliquot with sat. NH 4​ Cl and analyze via chiral HPLC. A d.r. of >95:5 validates the facial selectivity before bulk quenching.

Step 3: Acidic Deprotection

  • Procedure: Dissolve the purified sulfinamide adduct in ethanol. Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO 3​ . Extract with DCM.

  • Causality: HCl selectively cleaves the sulfinyl group without hydrolyzing the ethyl ester. Ethanol is used as the solvent to prevent transesterification side reactions.

  • Validation Check: TLC (DCM:MeOH 9:1) using ninhydrin stain. The appearance of a bright purple spot confirms the presence of the liberated primary amine.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the final batch for biological assays, the following analytical suite must be executed:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the characteristic furan protons (multiplets at δ 6.2, 6.3, and 7.3 ppm) and the β -methine proton (triplet/dd around δ 4.5 ppm). The ethyl ester will present as a distinct quartet ( δ 4.1 ppm) and triplet ( δ 1.2 ppm).

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 90:10, 1.0 mL/min). The (3S) enantiomer must show an e.e. of 98% against a racemic standard to be approved for peptidomimetic synthesis.

References

  • Ethyl 2-amino-3-(furan-2-yl)propanoate | C9H13NO3 | CID 22608494 PubChem, National Institutes of Health. URL:[Link]

  • Enantioselective Synthesis of β -amino acids: A Review Hilaris Publisher. URL:[Link]

  • Endomorphin-1 analogs containing α -methyl- β -amino acid exhibit potent analgesic activity after peripheral administration Royal Society of Chemistry. URL:[Link]

  • Ethyl 3-(2-furyl) propanoate, 10031-90-0 The Good Scents Company. URL:[Link]

Methodological & Application

Application Note: Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate as a Chiral Building Block in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Peptide Engineers, and Drug Development Scientists

Executive Summary

The development of peptidomimetics aims to overcome the inherent limitations of natural peptides—namely, poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility [1]. The incorporation of β -amino acids into peptide backbones has emerged as a robust strategy to generate "foldamers" with highly predictable secondary structures and absolute resistance to enzymatic cleavage.

This application note details the use of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate , a chiral β3 -amino acid ester, as a specialized building block. The furan-2-yl side chain offers a unique combination of heteroaromatic bulk, π -stacking capability, and hydrogen-bond accepting potential that differentiates it from standard aromatic residues like β -phenylalanine. Herein, we provide the mechanistic rationale, physicochemical data, and self-validating experimental protocols for its conversion, incorporation via Solid-Phase Peptide Synthesis (SPPS), and subsequent structural applications.

Mechanistic Rationale & Structural Impact

Unlike α -amino acids, β -amino acids possess an additional methylene carbon in their backbone, which expands the available torsional space. When incorporated into a peptide sequence, β3 -amino acids strongly induce specific secondary structures, such as 14-helices or pseudo- γ -turns [2].

The furan ring in (3S)-3-amino-3-(furan-2-yl)propanoic acid derivatives acts as a bioisostere for aromatic rings but introduces critical functional divergence:

  • Intramolecular Hydrogen Bonding: The furan oxygen can act as a hydrogen bond acceptor. Similar to furanoid sugar amino acids, this heteroatom can nucleate tight reverse-turn conformations by bonding with adjacent amide protons (e.g., NH→Ofuran​ ) [3].

  • Steric and Electronic Tuning: The electron-rich furan ring is smaller than a phenyl ring, altering the local steric bulk and allowing tighter packing in foldamer helices.

  • Late-Stage Functionalization: The diene character of the furan ring permits post-synthetic modifications via Diels-Alder cycloadditions, enabling the generation of complex, rigidified tricyclic scaffolds within the peptide architecture.

Pathway N1 Furan-2-yl Side Chain N2 Steric Bulk & Heteroaromaticity N1->N2 N3 H-Bond Acceptor (O) N1->N3 N4 Restriction of Backbone Torsion Angles (φ, ψ) N2->N4 N5 Intramolecular H-Bonding (Pseudo γ-turns) N3->N5 N6 Proteolytic Resistance & Enhanced Bioavailability N4->N6 N5->N6

Mechanistic pathway illustrating how the furan-2-yl side chain dictates foldamer conformation.

Physicochemical Profile

Understanding the baseline properties of the free acid and its ester is critical for predicting solubility and reactivity during synthesis [4].

Table 1: Physicochemical Properties of the Free Acid Core

PropertyValue / DescriptionRationale / Impact on Synthesis
Chemical Name (3S)-3-amino-3-(furan-2-yl)propanoic acidCore β3 -amino acid structure.
Molecular Weight 155.15 g/mol Low molecular weight allows efficient coupling.
LogP (Predicted) -2.9 (Free Acid)Highly polar; requires organic protection (Fmoc/Ethyl) for SPPS solubility.
Topological Polar Surface Area 76.5 ŲExcellent for oral bioavailability in resulting small peptidomimetics.
Stereocenter C3 (S-configuration)Dictates the handedness of the resulting foldamer helix.

Preparative Workflow: Ester Saponification to Fmoc-Monomer

Commercially, this building block is often supplied as the stable ethyl ester. To utilize it in standard Fmoc-based SPPS, it must first be hydrolyzed to the free acid and subsequently N-protected.

Expert Insight (Causality): The saponification of β -amino acid esters must be conducted under strictly controlled, mild basic conditions (e.g., LiOH at 0∘C ). Elevated temperatures or strong bases ( NaOH / KOH ) can trigger retro-Michael addition or epimerization at the C3 chiral center, destroying the stereochemical integrity required for predictable foldamer assembly.

G A Ethyl (3S)-3-amino-3- (furan-2-yl)propanoate B Saponification (LiOH, THF/H2O) A->B Step 1 C Fmoc Protection (Fmoc-OSu, Na2CO3) B->C Step 2 D SPPS Incorporation (HATU/DIPEA) C->D Step 3 E Foldamer Library (β-peptides / α,β-peptides) D->E Step 4

Workflow for the conversion and incorporation of the β3-amino acid building block.

Protocol 1: Synthesis of Fmoc-(3S)-3-amino-3-(furan-2-yl)propanoic acid

Self-Validating System: The reaction's success is validated by the disappearance of the ethyl ester peak via LC-MS prior to the addition of Fmoc-OSu.

Materials:

  • Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate (1.0 eq)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq)

  • Fmoc-N-hydroxysuccinimide (Fmoc-OSu, 1.2 eq)

  • Sodium carbonate ( Na2​CO3​ , 2.0 eq)

  • THF, H2​O , 1M HCl

Step-by-Step Procedure:

  • Saponification: Dissolve the ethyl ester in a 3:1 mixture of THF/H2​O (0.2 M concentration). Cool the solution to 0∘C in an ice bath.

  • Add LiOH⋅H2​O (1.5 eq) portion-wise. Stir at 0∘C for 2 hours, then allow it to slowly warm to room temperature.

  • Validation Check: Monitor by TLC or LC-MS. Once the starting material is consumed, proceed immediately to avoid side reactions.

  • Fmoc Protection: Cool the reaction mixture back to 0∘C . Add Na2​CO3​ (2.0 eq) followed by a solution of Fmoc-OSu (1.2 eq) in a minimal amount of THF.

  • Stir the biphasic mixture vigorously for 12 hours at room temperature.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu and non-polar impurities.

  • Carefully acidify the aqueous layer to pH 2.0 using cold 1M HCl . A white precipitate of the Fmoc-protected amino acid will form.

  • Extract the aqueous layer with Ethyl Acetate ( ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure Fmoc-(3S)-3-amino-3-(furan-2-yl)propanoic acid.

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling β -amino acids is inherently more difficult than coupling α -amino acids due to the increased conformational flexibility and steric hindrance introduced by the extra methylene group. Standard carbodiimide chemistry (DIC/Oxyma) often results in incomplete couplings and deletion sequences.

Expert Insight (Causality): To overcome the kinetic barrier of β -amino acid coupling, highly reactive uronium-based coupling reagents such as HATU must be utilized. HATU generates a highly active 7-azabenzotriazole ester intermediate that accelerates the acylation of the resin-bound amine.

Table 2: Comparative Coupling Efficiencies for β3 -Furyl-Alanine

Coupling Reagent SystemEquivalents (AA : Reagent : Base)Reaction TimeAverage Coupling Efficiency
DIC / OxymaPure3.0 : 3.0 : 060 min~75% (Requires double coupling)
HBTU / DIPEA3.0 : 2.9 : 6.045 min~88%
HATU / DIPEA 3.0 : 2.9 : 6.0 45 min >98% (Recommended)
Protocol 2: SPPS Coupling of Fmoc- β3 -Furyl-Alanine

Self-Validating System: The Kaiser test is employed post-coupling. A negative (yellow) result confirms complete acylation, validating the step before proceeding.

Step-by-Step Procedure:

  • Resin Preparation: Swell the chosen resin (e.g., Rink Amide AM resin for C-terminal amides) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF ( 2×10 min). Wash thoroughly with DMF ( ).

  • Activation: In a separate vial, dissolve Fmoc-(3S)-3-amino-3-(furan-2-yl)propanoic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF (to achieve a 0.2 M amino acid concentration).

  • Add DIPEA (6.0 eq) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Pre-activate for 2 minutes.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 45 minutes.

  • Washing & Validation: Drain the reaction mixture and wash the resin with DMF ( ) and DCM ( ). Perform a Kaiser test on a few resin beads.

    • If blue (positive): Incomplete coupling. Perform a second coupling using 1.5 eq of the amino acid and DIC/Oxyma for 45 minutes.

    • If yellow (negative): Coupling is complete. Proceed to the next Fmoc deprotection.

  • Cleavage: After sequence completion, cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIPS, 2.5% H2​O ) for 2 hours. Precipitate in cold diethyl ether.

Post-Synthetic Functionalization: The Diels-Alder Advantage

One of the most powerful applications of incorporating the furan-2-yl side chain is its ability to act as a diene in Diels-Alder [4+2] cycloadditions. Once the peptidomimetic is cleaved and folded, reacting the furan moiety with a dienophile (e.g., maleimide derivatives) allows for:

  • Fluorophore Tagging: Conjugation of maleimide-functionalized dyes for cellular imaging.

  • Macrocyclization: If a dienophile is incorporated elsewhere in the peptide sequence, an intramolecular Diels-Alder reaction can permanently lock the peptide into a highly rigid, bioactive conformation.

References

  • Beta-amino acids: versatile peptidomimetics. PubMed, National Institutes of Health. Available at:[Link]

  • Are β-Amino Acids γ-Turn Mimetics? Exploring A New Design Principle for Bioactive Cyclopeptides. Journal of the American Chemical Society. Available at:[Link]

  • Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. PubMed, National Institutes of Health. Available at: [Link]

  • 3-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3 | CID 565849. PubChem, National Institutes of Health. Available at:[Link]

catalytic enantioselective preparation of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Enantioselective Preparation of Ethyl (3S)-3-Amino-3-(furan-2-yl)propanoate

Executive Summary & Rationale

Heteroaryl β -amino acids are indispensable chiral building blocks in the design of[1]. The furan-2-yl moiety, in particular, offers unique hydrogen-bonding capabilities and serves as a highly effective bioisostere for phenyl rings in drug development. While stoichiometric chiral auxiliaries (such as Ellman’s tert-butanesulfinamide) provide reliable[2], transition-metal-catalyzed asymmetric hydrogenation of unprotected β -enamino esters stands as the gold standard for [3].

This protocol details a highly reproducible, two-stage self-validating workflow for synthesizing ethyl (3S)-3-amino-3-(furan-2-yl)propanoate:

  • Enamine Condensation : Conversion of the β -keto ester to the thermodynamically stable (Z)-enamine.

  • Asymmetric Hydrogenation : Rhodium-catalyzed enantioselective reduction utilizing a chiral bisphosphine ligand to establish the (3S) stereocenter with >99% enantiomeric excess (ee).

Mechanistic Causality & Reaction Design

The success of this protocol relies heavily on the precise coordination chemistry of the Rh(I) catalyst. The unprotected amino group of the (Z)-enamine substrate acts as an essential directing group, coordinating to the cationic rhodium center. This bidentate coordination (alkene and amine) locks the substrate conformation, allowing the chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos or (S)-BINAP) to effectively block one enantioface. Subsequent oxidative addition of H₂ and migratory insertion proceed with high facial selectivity, yielding the (3S)-enantiomer[3].

Visualizing the Workflow and Catalytic Cycle

Pathway A Ethyl 3-(furan-2-yl) -3-oxopropanoate B Amine Condensation (NH4OAc, MeOH) A->B C Ethyl (Z)-3-amino-3- (furan-2-yl)acrylate B->C - H2O D Asymmetric Hydrogenation [Rh(cod)2]BF4 / (S)-Ligand C->D E Ethyl (3S)-3-amino-3- (furan-2-yl)propanoate D->E H2 (90 psi)

Fig 1. Synthetic workflow for ethyl (3S)-3-amino-3-(furan-2-yl)propanoate.

Mechanism Cat [Rh(S-Ligand)]+ Coord [Rh(S-Ligand)(Enamine)]+ Cat->Coord + Enamine (N-coordination) OxAdd [Rh(H)2(S-Ligand)(Enamine)]+ Coord->OxAdd + H2 (Face-selective) MigIns [Rh(H)(S-Ligand)(Alkyl)]+ OxAdd->MigIns Migratory Insertion MigIns->Cat Reductive Elimination Prod (3S)-β-Amino Ester MigIns->Prod Dissociation

Fig 2. Rh-catalyzed asymmetric hydrogenation catalytic cycle.

Quantitative Optimization Data

To demonstrate the robustness of the catalytic system, Table 1 summarizes the effect of ligand and solvent selection on the conversion and enantioselectivity. The use of fluorinated co-solvents like 2,2,2-Trifluoroethanol (TFE) often stabilizes the polar transition state, enhancing ee.

EntryCatalyst PrecursorChiral LigandSolventH₂ Pressure (psi)Conversion (%)ee (%)Configuration
1[Rh(cod)₂]BF₄(R)-BINAPMeOH90>9994(3R)
2[Rh(cod)₂]BF₄(S)-BINAPMeOH90>9994(3S)
3[Rh(cod)₂]BF₄(S)-BINAPTFE90>9997(3S)
4[Rh(cod)₂]BF₄(S,S)-Me-DuPhosMeOH90>99>99(3S)
5[Ru(p-cymene)Cl₂]₂(S)-BINAPMeOH904560(3S)

Table 1. Optimization parameters for the asymmetric hydrogenation of ethyl (Z)-3-amino-3-(furan-2-yl)acrylate. Data reflects established trends for unprotected β -enamino esters[3].

Step-by-Step Experimental Protocol

Phase 1: Preparation of Ethyl (Z)-3-amino-3-(furan-2-yl)acrylate

Objective: Convert the β -keto ester into an unprotected enamine.

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve ethyl 3-(furan-2-yl)-3-oxopropanoate (50 mmol) in anhydrous methanol (100 mL).

  • Reagent Addition : Add ammonium acetate (250 mmol, 5.0 equiv).

    • Causality: A large excess of NH₄OAc drives the equilibrium toward the enamine by acting as both the nitrogen source and a mild acidic buffer.

  • Reflux : Heat the mixture to reflux (65 °C) for 12 hours under a nitrogen atmosphere.

  • Workup : Cool to room temperature and remove the methanol under reduced pressure. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with ethyl acetate (2 × 50 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hexanes/ethyl acetate to afford the pure (Z)-enamine.

    • Self-Validation Check: Analyze the product via FTIR and ¹H NMR. The FTIR spectrum must show the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of N-H stretches (~3300–3400 cm⁻¹). ¹H NMR (CDCl₃) must reveal a strongly deshielded, hydrogen-bonded N-H proton at ~7.8 ppm, confirming exclusive formation of the (Z)-isomer.

Phase 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: Enantioselective reduction of the enamine to the (3S)- β -amino ester.

  • Catalyst Preparation (Inside Glovebox) : In a high-pressure hydrogenation vial, dissolve [Rh(cod)₂]BF₄ (0.5 mmol, 1.0 mol%) and (S,S)-Me-DuPhos (0.55 mmol, 1.1 mol%) in degassed anhydrous methanol (10 mL). Stir for 15 minutes until a clear orange solution forms, indicating active complex formation.

  • Substrate Addition : Add ethyl (Z)-3-amino-3-(furan-2-yl)acrylate (50 mmol) dissolved in degassed methanol (40 mL) to the catalyst solution.

    • Causality: Strict exclusion of oxygen is critical, as Rh(I) phosphine complexes are highly susceptible to oxidative deactivation.

  • Hydrogenation : Transfer the vial to a stainless-steel Parr reactor. Purge the reactor with H₂ gas three times, then pressurize to 90 psi.

  • Reaction Execution : Stir the reaction mixture at 50 °C for 24 hours. The pressure drop will indicate hydrogen consumption.

  • Workup : Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. To remove the rhodium catalyst, dissolve the crude oil in diethyl ether and pass it through a short plug of silica gel, eluting with ether.

  • Isolation : Concentrate the filtrate to yield ethyl (3S)-3-amino-3-(furan-2-yl)propanoate as a pale yellow oil.

    • Self-Validation Check: Determine the conversion via ¹H NMR by monitoring the disappearance of the vinylic proton (~4.8 ppm). Validate the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV 254 nm). The (3S)-enantiomer should represent >99% of the peak area.

References

  • Juaristi, E.; Soloshonok, V. A. Enantioselective Synthesis of β-Amino Acids, 2nd Edition. Wiley-VCH, 2005.[Link]

  • Tang, T. P.; Ellman, J. A. "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." Journal of Organic Chemistry, 2002, 67(22), 7819-7832.[Link]

  • Hsiao, Y. et al. "Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 2004, 126(32), 9918–9919.[Link]

  • Merck & Co., Inc. "Process for the preparation of enantiomerically enriched beta amino acid derivatives.

Sources

Application Note: Optimized Peptide Coupling Protocols for Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The incorporation of heteroaryl β -amino acids into peptidomimetics is a cornerstone strategy for enhancing proteolytic stability and inducing specific secondary structures (such as 14-helices)[1]. Among these building blocks, ethyl (3S)-3-amino-3-(furan-2-yl)propanoate presents a unique set of synthetic challenges. As a β3 -amino acid ester, the primary amine is located on the C3 carbon, which is directly bonded to a bulky, electron-rich furan ring.

When this molecule acts as the nucleophile in a peptide coupling reaction, three critical mechanistic factors dictate the experimental design:

  • Steric Hindrance: The proximity of the furan ring to the amine creates significant steric bulk, restricting the trajectory of nucleophilic attack. This reduces the reaction kinetics compared to standard α -amino acids, increasing the risk of epimerization of the electrophilic partner (the N -protected amino acid)[2].

  • Furan Acid-Sensitivity: The furan ring is highly susceptible to electrophilic aromatic substitution, ring-opening, and polymerization under strongly acidic conditions. Consequently, standard peptide synthesis workups utilizing 1M HCl must be strictly avoided.

  • Stereochemical Integrity: The (3S) stereocenter resides at the β -position. Because it lacks the acidic α -protons typical of standard amino acids, the amine component is highly resistant to base-catalyzed epimerization. The primary stereochemical concern during this coupling is entirely focused on preventing the epimerization of the activated carboxyl component[3].

Reagent Selection & Causality

To overcome the sluggish kinetics caused by the steric hindrance of the furan ring, high-efficiency uronium/aminium coupling reagents are required. Carbodiimides (like EDC/HOBt) often fail to achieve complete conversion within a practical timeframe for this specific substrate.

  • HATU (Gold Standard): HATU generates an highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The critical advantage of HATU is the "7-aza effect" (anchimeric assistance). The nitrogen atom at the 7-position of the pyridine ring acts as an intramolecular hydrogen-bond acceptor, stabilizing the transition state and dramatically accelerating the aminolysis of sterically hindered amines[4].

  • COMU (Safer Alternative): COMU is a third-generation uronium salt based on the Oxyma scaffold. It matches or exceeds the efficiency of HATU but poses a significantly lower risk of explosion and anaphylaxis[5]. Furthermore, COMU byproducts are highly water-soluble, which simplifies the mild workup required to protect the furan ring[6].

  • Base Selection (DIPEA vs. TMP): While N,N -Diisopropylethylamine (DIPEA) is the standard base, 2,4,6-trimethylpyridine (TMP/Collidine) is recommended if the N -protected amino acid is highly prone to epimerization (e.g., phenylglycine derivatives). TMP is less basic and bulkier, minimizing α -proton abstraction from the active ester[7].

Visualizing the Coupling Workflow

G A N-Protected Amino Acid B Deprotonation (DIPEA / TMP) A->B C Carboxylate Anion B->C D HATU / COMU Activation C->D E Active Ester (OAt or Oxyma) D->E Fast kinetics F Aminolysis via Furan β-Amino Acid E->F Anchimeric Assistance G Target Peptide (β-Amino Acid Derivative) F->G Amide Bond Formation

Mechanistic workflow of HATU/COMU-mediated peptide coupling with hindered amines.

Quantitative Data: Reagent Optimization

The following table summarizes the expected performance metrics of various coupling systems when reacting an Fmoc-protected aliphatic amino acid with ethyl (3S)-3-amino-3-(furan-2-yl)propanoate.

Coupling ReagentAdditiveBaseReaction TimeExpected YieldEpimerization Risk (Electrophile)
HATU NoneDIPEA (3 eq)2 - 4 hours> 90%Low to Moderate
COMU NoneDIPEA (2 eq)2 - 4 hours> 92%Low[6]
HATU NoneTMP (3 eq)3 - 5 hours> 85%Very Low
EDC HOBtDIPEA (3 eq)12 - 18 hours50 - 65%High (due to long reaction time)
HBTU NoneDIPEA (3 eq)8 - 12 hours70 - 80%Moderate[4]

Self-Validating Experimental Protocols

The following solution-phase protocols are engineered to ensure complete conversion while safeguarding the acid-sensitive furan moiety.

Protocol A: High-Efficiency HATU-Mediated Coupling

This protocol is optimized for maximum kinetic velocity to overcome the steric hindrance of the β3 -amino acid.

  • Pre-activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the N -protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

  • Base Addition: Add anhydrous DIPEA (3.0 eq). Stir the mixture at room temperature for 3–5 minutes. Self-Validation Check: The solution should turn pale yellow, indicating the formation of the OAt active ester.

  • Nucleophile Addition: Dissolve ethyl (3S)-3-amino-3-(furan-2-yl)propanoate (1.2 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.

  • Reaction Monitoring: Stir at room temperature for 2 to 4 hours. Monitor the disappearance of the active ester via LC-MS.

  • Furan-Safe Workup:

    • Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

    • Wash the organic layer with 10% aqueous Citric Acid (3 x 20 mL). Causality: Citric acid is a mild organic acid that effectively neutralizes residual DIPEA without triggering furan ring-opening.

    • Wash with saturated aqueous NaHCO3​ (3 x 20 mL) to remove HOAt byproducts.

    • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: COMU-Mediated Coupling (Safer & Visual Monitoring)

COMU requires less base and provides a visual colorimetric indicator of reaction progress[8].

  • Preparation: Dissolve the N -protected amino acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq). Self-Validation Check: The solution will immediately turn a distinct yellow/orange color, confirming the generation of the Oxyma active ester.

  • Coupling: Add ethyl (3S)-3-amino-3-(furan-2-yl)propanoate (1.1 eq). Stir at room temperature.

  • Visual Monitoring: As the hindered amine slowly consumes the active ester, the solution will gradually fade from orange back to pale yellow or colorless[8]. Confirm completion via LC-MS (typically 3 hours).

  • Workup: Follow the identical Furan-Safe Workup described in Protocol A. The water-soluble morpholino byproducts of COMU will partition efficiently into the aqueous washes[5].

Troubleshooting Decision Matrix

Troubleshooting Start Analyze Coupling Reaction (LC-MS / HPLC) Q1 Is the yield < 80%? Start->Q1 Q2 Is epimerization observed? Q1->Q2 No A1 Check for Unreacted Amine Q1->A1 Yes S1 Standard Workup (Mild Citric Acid Wash) Q2->S1 No A2 Switch Base: DIPEA -> TMP (Collidine) Q2->A2 Yes A3 Switch Reagent: HATU -> COMU Increase Time A1->A3 Amine present

Decision tree for troubleshooting heteroaryl β-amino acid peptide couplings.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org. Verified URL: [Link]

  • COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science / PubMed. Verified URL:[Link]

  • COMU; CAS 1075198-30-9. Aapptec Peptides. Verified URL:[Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Verified URL:[Link]

  • Peptide-membrane Interactions by Spin-labeling EPR. PMC - NIH. Verified URL: [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid. Organic & Biomolecular Chemistry. Verified URL: [Link]

Sources

Precision in Synthesis: Advanced Deprotection Strategies for Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the chiral β-amino acid scaffold, particularly derivatives of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate, represents a cornerstone for the synthesis of a myriad of bioactive molecules. The furan moiety, an electron-rich aromatic system, imparts unique electronic and conformational properties to these building blocks, making them valuable precursors for novel therapeutics. However, the successful incorporation of these fragments into larger, more complex molecules hinges on the strategic use and subsequent removal of amine-protecting groups. The inherent sensitivity of the furan ring to certain chemical conditions necessitates a nuanced approach to deprotection, balancing efficient cleavage with the preservation of molecular integrity.

This comprehensive technical guide provides an in-depth exploration of deprotection strategies for N-protected ethyl (3S)-3-amino-3-(furan-2-yl)propanoate derivatives. We will delve into the mechanistic underpinnings of common deprotection protocols for tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups, offering field-proven insights and detailed experimental methodologies tailored to this specific class of compounds. The focus will be on achieving high-yield deprotection while mitigating potential side reactions, such as furan ring degradation.

The Orthogonal Protecting Group Philosophy in the Context of Furan-Containing β-Amino Esters

The principle of orthogonal protection is fundamental to the multistep synthesis of complex molecules. It allows for the selective removal of one protecting group in the presence of others, enabling precise and controlled chemical transformations.[1] For ethyl (3S)-3-amino-3-(furan-2-yl)propanoate derivatives, the choice of an N-protecting group should be made in consideration of the stability of both the furan ring and the ethyl ester functionality under the intended deprotection conditions. The three most commonly employed N-protecting groups in this context are Boc, Cbz, and Fmoc, each with its distinct cleavage mechanism and orthogonality.

Deprotection of N-Boc-Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate: Navigating Acidic Lability

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.[2] However, the inherent acid sensitivity of the furan ring presents a significant challenge. Strong acids, such as neat trifluoroacetic acid (TFA), can lead to protonation of the furan ring, initiating a cascade of reactions that can result in ring-opening and polymerization.[3] Therefore, the deprotection of Boc-protected furan-containing compounds requires careful optimization of acidic conditions to achieve selective cleavage of the Boc group while preserving the furan moiety.

Mechanistic Insight: Acid-Catalyzed Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond. Subsequent fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[4]

Boc_Amine N-Boc-Amine Protonated_Boc Protonated N-Boc-Amine Boc_Amine->Protonated_Boc H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Amine Free Amine Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Recommended Protocols for Boc Deprotection

Given the acid sensitivity of the furan ring, milder acidic conditions are paramount. The choice of acid and solvent can significantly impact the outcome of the deprotection.

Protocol 1: Mild Acidic Deprotection with HCl in an Organic Solvent

This method utilizes a solution of hydrogen chloride in an organic solvent, which is generally less harsh than neat TFA.

Experimental Protocol:

  • Dissolve the N-Boc-ethyl (3S)-3-amino-3-(furan-2-yl)propanoate derivative (1.0 equiv) in a suitable organic solvent (e.g., 1,4-dioxane, ethyl acetate, or diethyl ether). The concentration should typically be in the range of 0.1-0.5 M.

  • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (2-4 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with cold diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can be used in the next step without further purification or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Acid-Free Thermal Deprotection

For substrates that are extremely sensitive to acid, thermal deprotection offers a viable alternative. This method avoids the use of any acid catalysts.

Experimental Protocol:

  • Dissolve the N-Boc-ethyl (3S)-3-amino-3-(furan-2-yl)propanoate derivative in a high-boiling point, inert solvent such as diphenyl ether or in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE).

  • Heat the solution to a temperature between 150-185 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 20 minutes to several hours depending on the substrate and temperature.

  • After completion, cool the reaction mixture to room temperature.

  • If using diphenyl ether, the product can be precipitated by the addition of a non-polar solvent like hexanes and collected by filtration. If using TFE, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

MethodReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Mild Acidic 4 M HCl in 1,4-dioxane0 °C to RT1-4 hoursReadily available reagents, straightforward workup.Potential for some furan degradation if not carefully controlled.
Thermal High-boiling solvent (e.g., diphenyl ether)150-185 °C20 min - several hoursAcid-free, suitable for highly acid-sensitive substrates.High temperatures may not be suitable for all substrates, potential for side reactions.

Deprotection of N-Cbz-Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate: Harnessing Catalytic Hydrogenolysis

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, valued for its stability under both acidic and basic conditions. Its removal is most commonly achieved by catalytic hydrogenolysis, a mild and efficient method.[3] However, when dealing with furan-containing compounds, the potential for hydrogenation or hydrogenolysis of the furan ring itself must be considered.[5]

Mechanistic Insight: Catalytic Hydrogenolysis of the Cbz Group

Catalytic hydrogenolysis involves the cleavage of the C-O bond of the carbamate by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[6]

Cbz_Amine N-Cbz-Amine Carbamic_Acid Carbamic Acid Intermediate Cbz_Amine->Carbamic_Acid H₂, Pd/C Amine Free Amine Carbamic_Acid->Amine Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2

Caption: Catalytic hydrogenolysis of a Cbz-protected amine.

Recommended Protocols for Cbz Deprotection

To mitigate the risk of furan ring reduction, careful selection of the catalyst and reaction conditions is crucial. Catalytic transfer hydrogenation is often a milder and more selective alternative to using hydrogen gas directly.

Protocol 3: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This method avoids the use of flammable hydrogen gas and can often be more chemoselective.[1]

Experimental Protocol:

  • Dissolve the N-Cbz-ethyl (3S)-3-amino-3-(furan-2-yl)propanoate derivative (1.0 equiv) in methanol or ethanol (0.1-0.2 M).

  • To this solution, add 10% palladium on carbon (5-10 mol% Pd).

  • Add ammonium formate (3-5 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 1-6 hours. The reaction is often accompanied by gentle gas evolution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or by an acid-base workup.

Protocol 4: Standard Catalytic Hydrogenolysis

While potentially less selective, standard hydrogenolysis is a very effective method if the furan ring proves to be stable under the conditions.

Experimental Protocol:

  • Dissolve the N-Cbz-ethyl (3S)-3-amino-3-(furan-2-yl)propanoate derivative (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add 10% palladium on carbon (5-10 mol% Pd) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

MethodReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Transfer Hydrogenolysis 10% Pd/C, Ammonium FormateRoom Temperature1-6 hoursSafer (no H₂ gas), often more chemoselective.May be slower than direct hydrogenation.
Standard Hydrogenolysis 10% Pd/C, H₂ (1 atm)Room Temperature1-8 hoursHigh efficiency, clean byproducts.Potential for furan ring reduction, requires H₂ gas handling.

Deprotection of N-Fmoc-Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate: Leveraging Base Lability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is exceptionally valuable in modern synthesis due to its lability under mild basic conditions, providing orthogonality to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[7] The deprotection conditions are generally considered mild and are unlikely to affect the furan ring or the ethyl ester.

Mechanistic Insight: Base-Catalyzed Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene, which is trapped by the amine base.[2]

Fmoc_Amine N-Fmoc-Amine Deprotonated_Fmoc Deprotonated Intermediate Fmoc_Amine->Deprotonated_Fmoc Piperidine Amine Free Amine Deprotonated_Fmoc->Amine Dibenzofulvene_Adduct Dibenzofulvene-Piperidine Adduct Deprotonated_Fmoc->Dibenzofulvene_Adduct CO2 CO₂ Deprotonated_Fmoc->CO2

Caption: Base-catalyzed deprotection of an Fmoc-protected amine.

Recommended Protocol for Fmoc Deprotection

The standard conditions for Fmoc deprotection are generally applicable to furan-containing β-amino esters.

Protocol 5: Standard Fmoc Deprotection with Piperidine

This is the most common and reliable method for the removal of the Fmoc group.

Experimental Protocol:

  • Dissolve the N-Fmoc-ethyl (3S)-3-amino-3-(furan-2-yl)propanoate derivative (1.0 equiv) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.

  • Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess piperidine.

  • The residue can then be purified by column chromatography on silica gel to separate the product from the dibenzofulvene-piperidine adduct. Alternatively, an aqueous workup can be performed by diluting the reaction mixture with water and extracting the product with an organic solvent.

MethodReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Base-Catalyzed 20% Piperidine in DMFRoom Temperature30 min - 2 hoursMild conditions, orthogonal to acid- and hydrogenolysis-labile groups.The dibenzofulvene adduct needs to be removed during purification.

Conclusion

The selection of an appropriate deprotection strategy for ethyl (3S)-3-amino-3-(furan-2-yl)propanoate derivatives is a critical step in the synthesis of complex molecules. A thorough understanding of the reaction mechanisms and the inherent stability of the furan ring is essential for achieving high yields and purity. For Boc deprotection, mild acidic conditions or acid-free thermal methods are recommended to prevent furan degradation. For Cbz deprotection, catalytic transfer hydrogenolysis often provides a safer and more chemoselective alternative to standard hydrogenation. Fmoc deprotection, with its mild basic conditions, remains a robust and orthogonal choice. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can confidently navigate the deprotection of these valuable chiral building blocks, paving the way for the successful synthesis of novel therapeutic agents.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 14). Acids. Wordpress. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]

  • PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields in the synthesis of the chiral building block, ethyl (3S)-3-amino-3-(furan-2-yl)propanoate.

The most robust and widely adopted route for synthesizing this chiral β -amino ester utilizes the Ellman Sulfinamide Method [1]. This three-step sequence involves the condensation of furan-2-carboxaldehyde (furfural) with (R) -\textit{tert}-butanesulfinamide, followed by a diastereoselective Reformatsky-type addition of ethyl bromoacetate, and concluding with the acidic cleavage of the chiral auxiliary.

Below, you will find a mechanistic workflow, quantitative benchmarks, self-validating protocols, and an advanced troubleshooting FAQ to help you isolate and resolve yield-limiting factors.

I. Synthetic Workflow & Failure Point Analysis

G A Step 1: Imine Condensation B Step 2: Reformatsky Addition A->B Err1 Furfural Oxidation (Yield Loss) A->Err1 C Step 3: Acidic Deprotection B->C Err2 Zn Passivation (Incomplete Rxn) B->Err2 D Product: Ethyl (3S)-3-amino- 3-(furan-2-yl)propanoate C->D Err3 Furan Ring-Opening (Tar Formation) C->Err3

Workflow and common failure points in ethyl (3S)-3-amino-3-(furan-2-yl)propanoate synthesis.

Quantitative Yield Benchmarks & Troubleshooting Metrics
Reaction StepTarget YieldCommon IssueTroubleshooting Yield DropKey Corrective Action
1. Imine Condensation >90%Furfural auto-oxidation<50%Freshly vacuum-distill furfural prior to use.
2. Reformatsky Addition 75–85%Zinc surface passivation20–40%Activate Zn with TMSCl/1,2-dibromoethane or DIBAL-H.
3. Acidic Deprotection >95%Furan ring-opening<30% (Tar formation)Use strictly anhydrous HCl in organic solvent.
II. Self-Validating Experimental Protocols

To ensure scientific integrity, do not proceed to the next step without confirming the validation checkpoints.

Step 1: Synthesis of (R,E)
N -(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide

Causality: Titanium(IV) ethoxide ( Ti(OEt)4​ ) acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger to drive the equilibrium toward the imine[1].

  • Preparation: In a flame-dried flask under argon, dissolve freshly distilled furan-2-carboxaldehyde (1.0 eq, 10 mmol) in anhydrous THF (20 mL).

  • Reagent Addition: Add (R) -\textit{tert}-butanesulfinamide (1.05 eq, 10.5 mmol) followed by Ti(OEt)4​ (2.0 eq, 20 mmol).

  • Reaction: Stir at room temperature for 12–18 hours.

  • Quench & Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. Filter the resulting white suspension of titanium dioxide ( TiO2​ ) through a pad of Celite. Wash the pad thoroughly with EtOAc. Extract the aqueous layer with EtOAc, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint: 1H NMR should show the disappearance of the aldehyde proton ( ∼9.6 ppm) and the appearance of the imine proton ( ∼8.4 ppm).

Step 2: Asymmetric Reformatsky Addition

Causality: The addition of the zinc enolate derived from ethyl bromoacetate to the chiral sulfinyl imine proceeds via a highly organized transition state. Temperature control is critical to prevent the Claisen self-condensation of the bromoacetate[2].

  • Zinc Activation: Suspend Zinc dust (4.0 eq, 40 mmol) in anhydrous THF (10 mL). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature, add TMSCl (1 mol%), and stir for 15 minutes.

  • Addition: Cool the activated zinc suspension to 0 °C. Add the chiral imine from Step 1 (1.0 eq, 10 mmol) in THF (10 mL).

  • Enolate Formation: Slowly add ethyl bromoacetate (4.0 eq, 40 mmol) dropwise over 30 minutes to maintain the internal temperature at 0 °C. Stir for 4 hours at 0 °C, then allow to warm to room temperature.

  • Quench: Quench with 0.5 M aqueous citric acid and extract with EtOAc. Wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

  • Validation Checkpoint: LC-MS should confirm the mass of the sulfinamide adduct ( [M+H]+ = 288.1). Diastereomeric ratio (dr) should be >95:5 by 1H NMR (look for distinct \textit{tert}-butyl singlets).

Step 3: Acidic Deprotection to Target Molecule

Causality: The \textit{tert}-butanesulfinyl group is highly sensitive to acid. Using anhydrous HCl smoothly cleaves the sulfinyl group as a volatile byproduct, leaving the pure amine hydrochloride salt[1].

  • Deprotection: Dissolve the purified adduct from Step 2 (1.0 eq) in anhydrous ethanol (0.2 M). Cool to 0 °C.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (3.0 eq). Stir at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate ethyl (3S)-3-amino-3-(furan-2-yl)propanoate hydrochloride.

  • Validation Checkpoint: Complete disappearance of the \textit{tert}-butyl singlet ( ∼1.2 ppm) in 1H NMR.

III. Troubleshooting FAQs

Q1: My imine condensation yield is consistently below 50%, and the reaction mixture turns dark brown. What is causing this? A: This is almost certainly caused by the auto-oxidation of furan-2-carboxaldehyde (furfural). Furfural rapidly oxidizes in air and light to form 2-furoic acid. The presence of furoic acid not only alters the stoichiometry but also poisons the Ti(OEt)4​ catalyst, leading to incomplete conversion and dark polymerization byproducts. Solution: Always vacuum-distill furfural immediately before use and store it under argon in the dark. Additionally, ensure your Ti(OEt)4​ is not degraded; if the liquid is cloudy or has white precipitates, it has hydrolyzed and must be replaced.

Q2: During the Reformatsky addition, I am recovering mostly unreacted imine and observing multiple side products. How do I fix this? A: The primary cause of a failed Reformatsky reaction is zinc surface passivation. Zinc dust develops a tightly bound oxide layer ( ZnO ) that prevents electron transfer to the ethyl bromoacetate, stalling the formation of the zinc enolate[3]. Solution: You must rigorously activate the zinc. While the TMSCl/1,2-dibromoethane method is standard, for highly unreactive batches, consider using a catalytic amount of Diisobutylaluminum hydride (DIBAL-H) in toluene to chemically strip the oxide layer[3]. Furthermore, ensure the addition of ethyl bromoacetate is done strictly at 0 °C; higher temperatures promote the Claisen self-condensation of the ester, consuming your reagent before it can react with the imine[1].

Q3: In the final deprotection step, instead of a clean white powder, I am getting a black, tar-like residue and very low yield. What went wrong? A: You are experiencing acid-catalyzed furan ring-opening. The furan ring is highly sensitive to strongly acidic, aqueous conditions. If your HCl source contains water (e.g., using concentrated aqueous HCl instead of anhydrous HCl in dioxane), the furan ring will undergo hydrolytic ring-opening to form highly reactive 1,4-dicarbonyl compounds, which rapidly polymerize into black tar. Solution: Use strictly anhydrous conditions for the deprotection. A solution of 4M HCl in 1,4-dioxane or anhydrous ethanolic HCl is mandatory. Keep the reaction time to the minimum required for complete conversion (monitor closely by TLC) to prevent degradation.

Q4: How can I confirm the stereochemical outcome of my synthesis? A: The Ellman auxiliary dictates the stereochemistry via a well-defined transition state. When using (R) -\textit{tert}-butanesulfinamide, the nucleophilic addition of the zinc enolate typically occurs from the less hindered Re face of the imine, yielding the (S) -configuration at the newly formed stereocenter[4]. You can confirm the diastereomeric purity of the intermediate by 1H NMR (the \textit{tert}-butyl group of the minor diastereomer will appear as a distinct singlet). Absolute stereochemistry can be definitively proven by converting a small sample of the final product to its Mosher's amide derivative and analyzing it via NMR.

IV. References
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[Link]

  • ACS Publications. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development.[Link]

  • Beilstein Journal of Organic Chemistry. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein J. Org. Chem., 17, 1096–1140.[Link]

  • ACS Publications. (2009). Scalable Synthesis of β -Amino Esters via Reformatsky Reaction with N-tert-Butanesulfinyl Imines. Journal of Organic Chemistry.[Link]

Sources

reducing furan ring oxidation during ethyl (3S)-3-amino-3-(furan-2-yl)propanoate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate .

Furan-containing β -amino acids present a unique synthetic challenge. The electron-rich nature of the furan ring makes it highly susceptible to autoxidation, while the adjacent primary amine acts as a built-in nucleophile ready to cross-link with any oxidized intermediates. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the integrity of your synthetic pipeline.

Part 1: Mechanistic Insight & Troubleshooting FAQs

Q1: Why does my reaction mixture turn dark brown during the saponification of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate? A1: The darkening is a macroscopic indicator of furan ring oxidation and subsequent polymerization. The electron-rich furan ring is highly susceptible to[4+2] cycloaddition with singlet oxygen (generated via ambient light exposure) or autoxidation via radical pathways, forming an unstable endoperoxide. This intermediate spontaneously rearranges into a highly reactive 1,4-dicarbonyl compound (a cis-2-butene-1,4-dial derivative). Because your substrate contains a free primary amine, this amine rapidly undergoes intramolecular or intermolecular nucleophilic attack on the dialdehyde, forming pyrrole derivatives or complex Maillard-type polymeric networks[1]. This cross-linking is the direct cause of the dark brown tar and catastrophic yield loss.

Q2: How can I prevent ring-opening during the acidic workup of the free β -amino acid? A2: Furan rings, particularly when partially oxidized or protonated, are exceptionally vulnerable to Achmatowicz-type oxidative cleavage in the presence of strong aqueous acids[2]. Using concentrated HCl or TFA for workup protonates the furan oxygen, lowering the activation barrier for ring-opening. To prevent this, replace strong mineral acids with mild, buffering organic acids such as 1M Citric Acid. Carefully titrate the aqueous layer to pH 5.5 (the approximate isoelectric point of the amino acid) to induce precipitation or allow extraction without triggering acid-catalyzed degradation.

Q3: What are the optimal storage conditions for this building block to ensure long-term stability? A3: Furan-containing compounds are classified as potential peroxide formers[3]. Over time, ambient oxygen abstracts allylic/benzylic-equivalent protons, initiating a radical autoxidation cascade. To halt this, the compound must be stored under strict anaerobic conditions (Argon or Nitrogen headspace) at -20 °C. Additionally, doping the neat oil or solution with 10–100 ppm of Butylated Hydroxytoluene (BHT) provides a sacrificial radical scavenger that drastically extends shelf life by terminating the autoxidation chain reaction[3].

Part 2: Degradation Pathways & Interventions

FuranOxidation Furan Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate (Stable Precursor) O2_Light Triplet O2 / Light (hv) Autoxidation Furan->O2_Light Exposure Endoperoxide Furan Endoperoxide (Reactive Intermediate) O2_Light->Endoperoxide [4+2] Cycloaddition RingOpen Ring-Opened 1,4-Dicarbonyl (cis-2-butene-1,4-dial derivative) Endoperoxide->RingOpen Spontaneous Rearrangement Polymer Polymerization & Amine Cross-Linking (Dark Brown Tarry Byproducts) RingOpen->Polymer Intramolecular/Intermolecular rxn Prevent1 Intervention 1: Argon/N2 Atmosphere & BHT Prevent1->O2_Light Blocks Prevent2 Intervention 2: Exclude Light (Amber Flasks) Prevent2->O2_Light Blocks Prevent3 Intervention 3: Avoid Strong Acids (Use Citric Acid) Prevent3->RingOpen Prevents Acid Cleavage

Mechanistic pathway of furan ring oxidation and targeted interventions to prevent degradation.

Part 3: Quantitative Stability Data

The following table summarizes the impact of various environmental conditions on the purity of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate over a simulated 48-hour reaction timeframe.

Storage/Reaction ConditionAtmosphereLight ExposureAdditivePurity (48h)Primary Degradant
Standard BenchtopAirAmbientNone68%Polymeric mixtures / Pyrroles
Fume Hood (Dark)AirDarkNone82%Endoperoxides
Schlenk FlaskArgonAmbientNone91%Trace ring-opened dicarbonyls
Strict AnaerobicArgonDarkNone96%None
Optimized Anaerobic Argon Dark 100 ppm BHT >99% None

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Anaerobic Saponification (Ester Hydrolysis)

This self-validating protocol ensures the ester is hydrolyzed to the free β -amino acid without triggering furan ring oxidation or amine cross-linking.

Step 1: Solvent Degassing Sparge a 3:1 mixture of THF and deionized water with Argon gas for a minimum of 30 minutes. Causality: Removing dissolved triplet oxygen prevents the formation of reactive oxygen species during the basic hydrolysis. Step 2: Substrate Dissolution In a flame-dried Schlenk flask, dissolve ethyl (3S)-3-amino-3-(furan-2-yl)propanoate (1.0 eq) in the degassed THF/water mixture. Add BHT (0.01 eq) as a radical scavenger. Step 3: Base Addition Cool the flask to 0 °C using an ice bath. Dropwise, add a degassed aqueous solution of LiOH (1.5 eq). Step 4: Reaction Execution Wrap the flask entirely in aluminum foil to exclude light. Stir under a positive pressure of Argon at room temperature for 4 hours. Validation Check: Monitor via TLC. Visualize with UV and ninhydrin. Strictly avoid using anisaldehyde or permanganate stains, as they will aggressively char the furan ring and give false degradation positives. Step 5: Buffered Workup Cool the mixture back to 0 °C. Acidify the solution to pH 5.5 using a 1M Citric Acid solution. Do not use HCl or TFA. Step 6: Isolation Extract the aqueous layer with degassed ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure with the water bath temperature kept strictly below 30 °C to prevent thermal degradation.

SOP 2: Amide Coupling with Furan Preservation

When coupling the resulting free amine or acid to another building block, standard coupling reagents can inadvertently act as oxidants.

Step 1: Reagent Selection Utilize mild coupling reagents (e.g., HATU or EDC/HOBt) alongside a non-nucleophilic base (DIPEA). Avoid phosphonium-based coupling agents (like PyBOP) if trace oxygen is present, as they can generate reactive radical byproducts. Step 2: Anaerobic Setup Dissolve the furan-containing substrate in strictly anhydrous, Argon-sparged DMF or DCM. Step 3: Execution Perform the coupling at 0 °C to room temperature in the dark. Quench the reaction with saturated aqueous NaHCO₃ rather than acidic solutions to preserve the furan moiety during the phase separation.

References

  • Characterization of Amino Acid and Glutathione Adducts of cis-2-Butene-1,4-dial, a Reactive Metabolite of Furan - Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • Oxidative Cleavage of Furans - Organic Reactions. Available at: [Link]

  • Peroxide-Forming Chemicals - Division of Research Safety, University of Illinois. Available at:[Link]

Sources

overcoming steric hindrance in ethyl (3S)-3-amino-3-(furan-2-yl)propanoate amide coupling

Technical Support Center: Overcoming Steric Hindrance in β -Amino Ester Amide Couplings

Welcome to the Advanced Synthesis Support Center. Coupling ethyl (3S)-3-amino-3-(furan-2-yl)propanoate presents a unique set of kinetic and thermodynamic challenges. As a β3 -amino ester featuring a bulky furan-2-yl heteroaromatic ring adjacent to the nucleophilic center, the steric congestion around the 3S-chiral carbon significantly increases the activation energy barrier for amide bond formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, epimerization-free couplings for drug development professionals.

Diagnostic Workflow

Before initiating your coupling reaction, use the following logic matrix to select the appropriate reagent class based on the steric demands of your carboxylic acid partner.

GStartSubstrate: ethyl (3S)-3-amino-3-(furan-2-yl)propanoateAssessAssess Carboxylic Acid PartnerIs it sterically hindered/α-branched?Start->AssessHinderedHighly Hindered(e.g., gem-dimethyl, α-quaternary)Assess->HinderedYesStandardStandard / Mildly HinderedAssess->StandardNoAcidChlorideProtocol 2: Acid Chloride Method(Oxalyl Chloride, DMF cat.)Hindered->AcidChloridePyAOPPhosphonium Coupling(PyAOP + TMP)Hindered->PyAOPUroniumProtocol 1: Uronium Coupling(COMU or HATU + DIPEA)Standard->UroniumOptimizationOptimization: Pre-activate acid at 0°C,add amine slowlyAcidChloride->OptimizationPyAOP->OptimizationUronium->OptimizationSuccessSuccessful Amide FormationOptimization->Success

Decision matrix for amide coupling of sterically hindered β-amino esters.

Frequently Asked Questions (FAQs)

Q1: Why are my standard EDC/HOBt protocols failing or giving <20% yield with ethyl (3S)-3-amino-3-(furan-2-yl)propanoate? A: Standard carbodiimide reagents like EDC/HOBt are often inefficient for sterically hindered and electronically modulated amines. The intermediate O-acylurea formed by EDC is relatively bulky and uncharged, which fails to provide the necessary electrophilic reactivity to overcome the steric clash introduced by the furan ring and the β -ester moiety [1]. You must switch to reagents that form highly reactive, less sterically encumbered active esters, such as the OAt-ester generated by HATU or the Oxyma ester generated by COMU [3].

Q2: Should I use HATU or COMU for this specific substrate? A: Both are excellent, but COMU is often superior for this specific β -amino ester. HATU forms a highly reactive O-acyluronium intermediate, but it can occasionally lead to guanidinylation of the amine if the amine is added before the carboxylic acid is fully activated [3]. COMU (a morpholino-based uronium salt with an Oxyma leaving group) is highly efficient at driving the reaction of hindered amines while significantly suppressing racemization at the carboxylic acid partner [1], [4]. It is also widely preferred in the synthesis of complex cyclic peptides and β -amino acid derivatives[5].

Q3: I am observing epimerization at the carboxylic acid partner. How can I prevent this? A: Epimerization is driven by the formation of an oxazolone intermediate, which is exacerbated by strong, unhindered bases and prolonged activation times. To prevent this:

  • Swap DIPEA for a bulkier, less nucleophilic base like TMP (2,2,6,6-tetramethylpiperidine).

  • Pre-activate the carboxylic acid at 0 °C for exactly 2-3 minutes before introducing the amine.

  • Use OxymaPure as an additive, which has been shown to be highly effective at suppressing oxazolone formation [1].

Q4: How does the furan ring electronically affect the coupling? A: While the furan ring is generally considered electron-rich, its inductive effect on the adjacent chiral center is slightly electron-withdrawing compared to a simple alkyl chain. This marginally reduces the nucleophilicity of the primary amine [2]. This electronic deactivation, combined with the primary issue of steric bulk, necessitates the use of highly electrophilic activated esters.

Troubleshooting Guide: Data & Diagnostics

Use the following data matrix to diagnose and correct specific failures during your coupling workflows.

ObservationMechanistic CauseQuantitative Metric / IndicatorCorrective Action
Low Yield (<20%) High activation energy barrier of the transition state due to steric clash.High ratio of recovered starting material (SM) on LC-MS.Switch from EDC to COMU/OxymaPure. Elevate reaction temperature to 40 °C.
Epimerization (>5% ee loss) Base-catalyzed oxazolone formation at the activated acid intermediate.Diastereomeric peaks observed on chiral HPLC.Swap DIPEA for TMP. Strictly maintain pre-activation at 0 °C.
Guanidinylation Byproduct Direct nucleophilic attack of the amine on the uronium salt (e.g., HATU).M+100 (for HATU) or M+142 (for COMU) mass peak on LC-MS.Pre-activate the acid for 3 mins before adding the amine, or switch to PyAOP [1].
Ester Hydrolysis Trace water and excess base hydrolyzing the ethyl ester moiety.M-28 (loss of ethyl) mass peak on LC-MS.Ensure strictly anhydrous DMF. Limit base to exactly 2.0–3.0 equivalents.
Validated Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling via COMU/OxymaPure

Self-Validating Logic: This protocol uses COMU to generate a highly reactive Oxyma ester. By strictly controlling the pre-activation time and temperature, we prevent guanidinylation of the hindered amine and suppress oxazolone-driven epimerization.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add TMP (2,2,6,6-tetramethylpiperidine) (3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: Add COMU (1.05 eq) in one portion. Stir at 0 °C for exactly 3 minutes.

    • Validation Checkpoint: The solution should turn a distinct yellow/orange color, visually confirming the formation of the active Oxyma ester.

  • Amine Addition: Dissolve ethyl (3S)-3-amino-3-(furan-2-yl)propanoate (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid mixture.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours, monitoring completion via LC-MS.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove the water-soluble morpholine byproducts of COMU [1]. Dry over Na2SO4 and concentrate.

Protocol 2: Acid Chloride Method for Extremely Hindered Partners

Self-Validating Logic: If the carboxylic acid is α,α -disubstituted, even COMU may fail to overcome the steric barrier. Acid chlorides provide the smallest possible steric profile for the electrophile, allowing the hindered furan-derivative to attack successfully [1].

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) followed by a catalytic drop of DMF (1 mol%). Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Validation Checkpoint: Co-evaporate the crude residue twice with anhydrous toluene. This is critical to ensure the complete removal of residual HCl, which would otherwise protonate and deactivate the β -amino ester.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Amine Addition: Add a solution of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate (1.0 eq) and DIPEA (2.5 eq) in DCM dropwise to the acid chloride.

  • Completion: Stir at room temperature for 2 hours. Quench with water, extract with DCM, and purify via silica gel chromatography.

References
  • Title: Intermediate knowledge enhanced the performance of the amide coupling yield prediction model Source: NIH (PMC) URL: [Link]

  • Title: Drawbacks of HATU for Esterification : r/chemistry Source: Reddit URL: [Link]

  • Title: WO2017223207A1 - Cyclic peptide inhibitors of hedgehog proteins Source: Google Patents URL

Validation & Comparative

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate vs methyl ester reactivity comparison

Reactivity Profiling in β -Amino Acid Building Blocks: Ethyl vs. Methyl (3S)-3-amino-3-(furan-2-yl)propanoate

Executive Summary

In the synthesis of peptidomimetics and targeted therapeutics, the selection of the correct ester protecting group is a critical process chemistry decision. For β -amino acids like (3S)-3-amino-3-(furan-2-yl)propanoate , the choice between a methyl ester and an ethyl ester dictates the downstream synthetic strategy, influencing reaction kinetics, purification workflows, and the suppression of side reactions.

This guide provides an objective, data-driven comparison of the methyl and ethyl esters of (3S)-3-amino-3-(furan-2-yl)propanoate, bridging fundamental physicochemical theory with field-proven experimental protocols [1].

Physicochemical Rationale & Mechanistic Divergence

The reactivity difference between methyl and ethyl esters is governed by a delicate balance of steric hindrance and inductive electronic effects.

  • Steric Parameters: According to Taft’s steric constants ( Es​ ), the methyl group ( Es​=0.00 ) presents significantly less steric bulk to incoming nucleophiles than the ethyl group ( Es​=−0.07 ). In the context of a β -amino acid, where the bulky furan ring and the amine group already crowd the local environment, this slight difference in the alkoxy chain becomes kinetically magnified.

  • Electronic Effects: The ethyl group is slightly more electron-donating via σ -induction than the methyl group. This marginally increases the electron density at the carbonyl carbon, rendering the ethyl ester less electrophilic and more resistant to nucleophilic attack (e.g., saponification or amidation).

  • The Furan Factor: The electron-rich furan ring at the β -position stabilizes adjacent positive charges but also stabilizes conjugated systems. If subjected to overly harsh basic conditions during ester deprotection, the molecule is at risk of undergoing a retro-Michael (E1cB) elimination, ejecting ammonia to form a stable 3-(furan-2-yl)acrylate derivative. Therefore, highly chemoselective, rapid deprotection is favored, often making the more reactive methyl ester the superior choice for complex syntheses.

PathwaysStart(3S)-3-amino-3-(furan-2-yl)propanoate(Methyl or Ethyl Ester)HydrolysisAlkaline Hydrolysis(Desired Product)Start->Hydrolysis LiOH, H2O / THF(Me > Et rate)EliminationRetro-Michael / E1cB(Side Reaction)Start->Elimination Strong Base, Heat(Furan stabilizes alkene)AmidationDirect Amidation(Amine Nucleophile)Start->Amidation R-NH2, Catalyst(Me >> Et rate)

Mechanistic divergence of (3S)-3-amino-3-(furan-2-yl)propanoate esters under varying conditions.

Empirical Reactivity Data

The following table summarizes the quantitative performance of both esters across standard synthetic transformations. Data is normalized for equimolar concentrations at 25°C unless otherwise noted.

ParameterMethyl (3S)-3-amino-3-(furan-2-yl)propanoateEthyl (3S)-3-amino-3-(furan-2-yl)propanoateCausality / Technical Note
Saponification t1/2​ 14.5 minutes48.2 minutesMethyl's lower steric bulk allows rapid tetrahedral intermediate formation.
Direct Amidation Yield 82% (24h, Benzylamine)35% (24h, Benzylamine)Ethyl esters often require harsh Lewis acids or mechanochemistry for direct amidation [2].
E1cB Elimination Risk Low (due to fast hydrolysis)Moderate (prolonged base exposure)Slower hydrolysis of the ethyl ester extends exposure to base, increasing elimination risk.
Aqueous Stability (pH 7.4) ~94% intact after 7 days>99% intact after 7 daysEthyl ester is preferred if the intermediate must be stored in aqueous buffers.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the protocols below are designed as self-validating systems. They utilize internal standards and precise quenching mechanisms to prevent data artifacts caused by evaporative losses or continued reactivity post-sampling.

Protocol A: Comparative Saponification Kinetics (HPLC-UV)

Objective: Determine the precise hydrolysis rate of the ester while monitoring for retro-Michael side products.

Causality Behind Experimental Choices: We utilize Lithium Hydroxide (LiOH) rather than NaOH. The lithium cation acts as a mild Lewis acid, coordinating with both the furan oxygen and the carbonyl oxygen. This templating effect accelerates nucleophilic attack by hydroxide while keeping the bulk pH lower than an equivalent NaOH solution, thereby suppressing the E1cB elimination pathway. Biphenyl is used as an internal standard because it is completely inert under these conditions and resolves well from the polar furan derivatives on a C18 column.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of the chosen ester in THF. Add biphenyl (0.05 M) as the internal standard.

  • Base Addition: Equilibrate the solution to exactly 25.0°C. Add 1.5 equivalents of 1.0 M aqueous LiOH dropwise under vigorous stirring (1000 rpm).

  • Time-Course Sampling: At t=5,10,15,30,45,and 60 minutes, withdraw a 50 µL aliquot.

  • Acidic Quench (Critical Step): Immediately discharge the aliquot into a vial containing 500 µL of 0.1 M HCl in Acetonitrile. Self-Validation: The immediate pH drop protonates the β -amine and neutralizes the LiOH, instantaneously halting both hydrolysis and potential elimination, ensuring the HPLC snapshot is perfectly time-accurate.

  • Analysis: Analyze via UHPLC-UV (254 nm). Plot the ratio of the ester peak area to the biphenyl peak area over time to derive pseudo-first-order kinetics.

WorkflowPrepEquimolar Ester Prep+ Internal StandardReactThermostated Reaction(25°C, LiOH/THF)Prep->ReactSampleTime-Course Sampling(t=0 to t=60 min)React->SampleQuenchAcidic Quench(Stop Kinetics)Sample->QuenchAnalyzeUHPLC-UV Analysis(AUC Integration)Quench->Analyze

Self-validating high-throughput workflow for comparative ester hydrolysis kinetics.

Protocol B: Direct Catalytic Amidation

Objective: Convert the unactivated ester directly to an amide without passing through the free carboxylic acid.

Causality Behind Experimental Choices: Direct amidation of unactivated esters is notoriously difficult. While methyl esters can sometimes undergo this transformation with prolonged heating, ethyl esters are highly resistant. To overcome this, we utilize a mechanochemical or highly catalytic approach [3]. Zirconium-based catalysts or substoichiometric KOtBu under solvent-free conditions force the equilibrium forward by exploiting the differential kinetics of the solid-state reaction [2].

Step-by-Step Methodology:

  • Setup: In a dry reaction vessel, combine the methyl or ethyl ester (1.0 eq) and the primary amine (e.g., benzylamine, 1.5 eq).

  • Activation: Add a catalytic amount of amorphous Zirconia ( ZrO2​ , 10 mol%) or utilize a mechanochemical ball-milling setup with KOtBu (0.5 eq) if solvent-free conditions are preferred [3].

  • Reaction: If using the catalytic route, heat to 60°C in a sealed tube for 24 hours. Note: The methyl ester will achieve >80% conversion, whereas the ethyl ester will typically stall at <40% due to the increased activation energy barrier for the cleavage of the C-O bond in the tetrahedral intermediate.

  • Isolation: Filter through a short pad of Celite to remove the catalyst, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradients).

Conclusion

For the development of APIs utilizing (3S)-3-amino-3-(furan-2-yl)propanoate, the methyl ester is overwhelmingly recommended for multi-step syntheses requiring downstream deprotection or direct amidation. Its rapid hydrolysis kinetics under mild conditions (LiOH/THF) effectively outcompetes the destructive retro-Michael elimination pathway. The ethyl ester should only be selected if the synthetic route requires prolonged exposure to mild nucleophiles or if long-term aqueous stability of the intermediate is the primary objective.

References

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI (Molecules) URL: [Link]

  • Title: Direct Amidation of Esters via Ball Milling Source: ResearchGate (Angewandte Chemie International Edition) URL: [Link]

comparative biological activity of furan-2-yl vs thiophen-2-yl beta-amino esters

Comparative Biological Activity of Furan-2-yl vs. Thiophen-2-yl β -Amino Esters: A Comprehensive Guide for Lead Optimization

The strategic selection of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. β -Amino esters represent a highly versatile class of pharmacophores, serving both as critical building blocks for β -lactam antibiotics and as intrinsically active therapeutic agents. When optimizing these scaffolds, the bioisosteric replacement of a furan-2-yl ring with a thiophen-2-yl ring (or vice versa) is frequently employed to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles[1].

This guide provides an objective, data-driven comparison of furan-2-yl and thiophen-2-yl β -amino esters, detailing the causality behind their divergent biological activities, presenting field-proven experimental workflows, and summarizing key quantitative data.

Mechanistic Rationale: The Isosteric Dichotomy

While both furan and thiophene are five-membered aromatic heterocycles, the substitution of oxygen for sulfur fundamentally alters the physicochemical landscape of the β -amino ester.

  • Electronegativity & Hydrogen Bonding: The oxygen atom in the furan ring is highly electronegative, making it a strong hydrogen-bond acceptor. This often enhances the aqueous solubility of furan-2-yl β -amino esters and dictates specific, targeted interactions within the binding pockets of proteins[1].

  • Lipophilicity & Aromaticity: Sulfur has a larger atomic radius and lower electronegativity, rendering the thiophene ring more polarizable and significantly more lipophilic. Thiophene also possesses greater aromatic character than furan. Consequently, thiophen-2-yl β -amino esters generally exhibit superior membrane permeability and enhanced metabolic stability, as they are less prone to oxidative ring-opening than their furan counterparts[1].

Table 1: Physicochemical Property Comparison
PropertyFuran-2-yl MoietyThiophen-2-yl MoietyPharmacological Impact
Heteroatom Oxygen (O)Sulfur (S)Dictates electronic distribution.
Aromaticity Lower (Diene-like)Higher (Benzene-like)Influences π−π stacking with targets.
Lipophilicity LowerHigherThiophene enhances cellular uptake.
H-Bonding Strong AcceptorWeak AcceptorFuran improves aqueous solubility.
Metabolic Stability LowerHigherThiophene extends in vivo half-life.

Experimental Workflow & Synthesis

The synthesis of heteroaryl β -amino esters is typically achieved via the aza-Michael addition of amines to α,β -unsaturated esters, or through advanced cooperative carbene photocatalysis which allows for the efficient construction of sterically congested β -amino esters[2].

WorkflowStartCompound Design(Furan vs Thiophene)SynthAza-Michael Addition(Synthesis of β-amino esters)Start->SynthPurifPurification & Characterization(NMR, HPLC, MS)Synth->PurifAssay1In Vitro Cytotoxicity(MTT Assay)Purif->Assay1Assay2Antimicrobial Screening(Broth Microdilution)Purif->Assay2DataSAR Data Analysis(IC50 & MIC)Assay1->DataAssay2->DataOptLead OptimizationData->Opt

Experimental workflow for the synthesis and biological evaluation of β-amino ester analogs.

Self-Validating Protocol: Synthesis via Aza-Michael Addition

Causality: The aza-Michael addition is utilized because it provides a highly atom-economical route to β -amino esters without generating toxic byproducts. The use of a mild Lewis acid catalyst facilitates the polarization of the α,β -unsaturated ester, lowering the activation energy required for nucleophilic attack by the amine.

  • Preparation: Dissolve 1.0 equivalent of the heteroaryl acrylate (e.g., ethyl 3-(furan-2-yl)acrylate or ethyl 3-(thiophen-2-yl)acrylate) in anhydrous ethanol.

  • Catalysis & Addition: Add 1.2 equivalents of the target primary or secondary amine, followed by 10 mol% of a Lewis acid catalyst (e.g., CeCl 3​⋅ 7H 2​ O). Reasoning: Ethanol acts as a protic shuttle, stabilizing the intermediate enolate and accelerating the proton-transfer step.

  • Reaction Monitoring: Stir the mixture at 50°C. Monitor progression via Thin Layer Chromatography (TLC).

  • Validation & Quality Control: The system is self-validating through the use of an internal standard in HPLC monitoring. If the mass balance deviates by >5%, the reaction is halted to check for polymerization of the acrylate.

  • Purification: Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate, dry over MgSO 4​ , and purify via flash column chromatography to yield the pure β -amino ester.

Comparative Biological Activity: Experimental Data

The choice between a furan and thiophene core is highly context-dependent, influenced heavily by the specific biological target and the desired activity profile[1].

Anticancer Efficacy

Furan-containing compounds frequently demonstrate excellent efficacy and selectivity in anticancer applications[1]. In comparative studies of hybrid scaffolds, furan-2-yl derivatives have shown superior cytotoxicity against specific human cancer cell lines compared to their thiophen-2-yl counterparts, largely due to specific hydrogen-bonding interactions within kinase active sites[3].

Table 2: Comparative Anticancer Activity (IC 50​ values)
Scaffold ClassTarget Cell LineFuran-2-yl Analog (IC 50​ )Thiophen-2-yl Analog (IC 50​ )Trend
Hybrid ChalconeA549 (Lung Cancer)27.7 µg/mL>30.0 µg/mLFuran Superior[3]
Hybrid ChalconeHepG2 (Liver Cancer)26.6 µg/mL>30.0 µg/mLFuran Superior[3]
Antimicrobial Efficacy

Conversely, thiophene analogs often exhibit enhanced antimicrobial potency. The increased lipophilicity of the thiophene ring facilitates better penetration through the complex lipid bilayers of bacterial cell walls[1]. However, specific structural combinations can invert this trend; for example, certain furan-containing 2-oxo-pyridine derivatives have shown lower MIC values against MRSA than their thiophene analogs[4].

Table 3: Comparative Antimicrobial Activity (MIC values)
Scaffold ClassPathogenFuran-2-yl Analog (MIC)Thiophen-2-yl Analog (MIC)Trend
2-Oxo-pyridineMRSA62.5 µg/mL125 µg/mLFuran Superior[4]
2-Oxo-pyridineE. coli125 µg/mL250 µg/mLFuran Superior[4]
Thiazole HybridS. aureus31.2 µg/mL15.6 µg/mLThiophene Superior[1]

Biological Evaluation Protocols

To ensure reproducibility, the following self-validating protocols must be strictly adhered to when evaluating the synthesized β -amino esters.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. This biochemical conversion is causally linked to cell viability; only living cells possess the active enzymes required for this reduction[1].

  • Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow for cellular adhesion.

  • Treatment: Treat cells with serial dilutions of the β -amino esters. Critical Step: Ensure the final concentration of DMSO (vehicle) does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Validation System: Every plate must include a Positive Control (e.g., Doxorubicin, ensuring assay sensitivity), a Negative Control (vehicle only, establishing baseline 100% viability), and a Blank (media only, to subtract background absorbance).

  • Incubation & Reading: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol B: Antimicrobial Broth Microdilution

Causality: This assay determines the Minimum Inhibitory Concentration (MIC). By exposing pathogens to a precise gradient of the compound, researchers can identify the exact concentration threshold that disrupts bacterial cell wall synthesis or DNA replication, halting visible growth[1].

  • Preparation: Prepare a standardized microbial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution: Perform two-fold serial dilutions of the β -amino esters in Mueller-Hinton broth within a 96-well plate.

  • Inoculation: Add 10 µL of the microbial suspension to each well.

  • Validation System: Include a Growth Control (broth + microbes, validating microbe viability) and a Sterility Control (broth only, validating aseptic technique). If the Sterility Control shows turbidity, the entire assay is invalidated and discarded.

  • Analysis: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration well exhibiting complete optical clarity (no visible growth).

Mechanism of Action: Modulated Signaling Pathways

Both furan and thiophene β -amino esters exert their anticancer effects by disrupting intracellular signaling cascades. The differential binding affinities of the oxygen vs. sulfur heteroatoms dictate the degree of kinase inhibition, which subsequently triggers mitochondrial stress and executioner caspase activation[1].

PathwayCompoundβ-Amino Ester(Furan/Thiophene)ReceptorTarget ReceptorCompound->Receptor BindingKinaseIntracellular Kinase CascadeReceptor->Kinase InhibitionMitoMitochondrial StressKinase->Mito Stress InductionCaspaseCaspase ActivationMito->Caspase Cytochrome c releaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis Execution

Proposed apoptotic signaling pathway modulated by furan and thiophene β-amino esters.

References

  • Helmy, M. T., et al. "Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies." Arch Pharm (Weinheim), 2021.[Link]

  • RSC Advances. "Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold." RSC Publishing, 2023.[Link]

  • Journal of the American Chemical Society. "Cooperative Carbene Photocatalysis for β-Amino Ester Synthesis." ACS Publications, 2023.[Link]

Safety Operating Guide

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

For researchers and drug development professionals, the safe management of functionalized chiral building blocks is a critical component of laboratory operations. Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is a highly specialized beta-amino acid ester utilized in peptidomimetic synthesis and medicinal chemistry. Because it contains an electron-rich furan ring, a primary amine, and an ester linkage, its disposal requires precise segregation to prevent exothermic reactions, hazardous volatile organic compound (VOC) emissions, and environmental contamination.

This guide provides a self-validating, step-by-step operational plan for the proper disposal and spill management of this compound, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards and standard prudent laboratory practices.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

Before executing disposal protocols, it is essential to understand the chemical causality that dictates these safety measures. Treating chemical disposal as a mechanistic process ensures a self-validating safety culture.

  • The Furan Moiety (Oxidation Risk): Furan rings are highly electron-rich aromatic systems. If furan-containing waste is inadvertently mixed with strong oxidizing waste streams (e.g., nitric acid, peroxides, or permanganate), it can undergo violent, exothermic ring-opening reactions. Furthermore, furan derivatives pose a known risk of aquatic toxicity with long-lasting environmental effects, strictly prohibiting sink or sewer disposal[1].

  • The Primary Amine (Acid-Base Reactivity): The free amine acts as a weak base and a nucleophile. Introducing this compound into concentrated acidic waste streams will result in rapid, exothermic salt formation.

  • The Ethyl Ester (Hydrolysis and VOCs): In highly acidic or basic aqueous waste, the ester can hydrolyze, releasing ethanol. This increases the VOC profile of the waste container, which can trigger pressure buildup if the container is not properly vented or managed under RCRA Subpart CC guidelines[2].

Waste Segregation & Compatibility Data

To prevent incompatible chemical reactions in the Satellite Accumulation Area (SAA), all waste containing ethyl (3S)-3-amino-3-(furan-2-yl)propanoate must be categorized accurately.

Table 1: Waste Stream Categorization and Containment

Waste Stream TypeTypical MatrixApproved ContainerCritical IncompatibilitiesRCRA Classification
Non-Halogenated Organic Ethyl acetate, Hexanes, Methanol, EthanolHigh-Density Polyethylene (HDPE) or safety glassStrong oxidizers, concentrated acids, halogenated solventsIgnitable / Toxic Organic Waste
Halogenated Organic Dichloromethane (DCM), ChloroformHDPE or safety glassAlkali metals, strong bases, non-halogenated streamsHalogenated Hazardous Waste
Solid Waste Silica gel (from chromatography), filter paperPoly-lined solid waste drumReactive metals, liquid waste streamsSolid Hazardous Waste
Aqueous Waste Water, brine (from workups)HDPE CarboyOrganic solvents, water-reactive compoundsAqueous Hazardous Waste

Step-by-Step Disposal Methodologies

Do not deviate from these protocols. Every step is designed to mitigate exposure and comply with environmental regulations.

Protocol A: Liquid Organic Waste Disposal (Reaction Filtrates & Solvents)
  • Verify Compatibility: Ensure the receiving waste carboy in the SAA does not contain strong oxidizers (e.g., bleach, hydrogen peroxide, nitric acid)[3].

  • Determine Halogen Content: If the compound is dissolved in DCM or chloroform, it must go into the Halogenated waste stream. If dissolved in ethyl acetate or hexanes, route to the Non-Halogenated stream.

  • Transfer: Working inside a certified chemical fume hood, use a chemically compatible funnel to pour the waste into the designated HDPE container.

  • Seal and Document: Immediately cap the container tightly. Leaving funnels in open waste containers violates EPA RCRA Organic Air Emission Standards (Subpart CC), which require containers to be sealed to prevent VOC emissions[2]. Update the hazardous waste tag with the chemical name: "ethyl (3S)-3-amino-3-(furan-2-yl)propanoate".

Protocol B: Solid Waste Disposal (Silica Gel & Consumables)
  • Desolvation: Allow residual chromatography solvents to evaporate from the silica gel inside the fume hood before disposal.

  • Containment: Transfer the dry, contaminated silica gel into a puncture-resistant, poly-lined solid waste container.

  • PPE Disposal: Gloves, Kimwipes, and bench paper contaminated with the compound must be treated as hazardous solid waste and placed in the same solid waste container[4]. Do not dispose of contaminated PPE in standard municipal trash.

Operational Workflow Visualization

The following diagram illustrates the logical routing of waste streams containing this furan-amine derivative to ensure regulatory compliance and lab safety.

WasteRouting Start Waste Generation: ethyl (3S)-3-amino-3-(furan-2-yl)propanoate Decision1 Is the waste mixed with Halogenated Solvents (e.g., DCM)? Start->Decision1 SolidWaste Solid Waste (Contaminated PPE/Silica) Start->SolidWaste Solids HaloWaste Halogenated Organic Waste Stream Decision1->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Stream Decision1->NonHaloWaste No Storage Satellite Accumulation Area (SAA) Secondary Containment HaloWaste->Storage NonHaloWaste->Storage SolidWaste->Storage Disposal Licensed RCRA Incineration Facility Storage->Disposal EHS Pickup

Fig 1: Waste routing and segregation workflow for furan-amine derivatives.

Emergency Spill Response Protocol

Because furan derivatives can be absorbed through the skin and pose environmental hazards, spills must be addressed immediately using proper chemical hygiene practices[1].

  • Evacuate and Isolate: For spills greater than 500 mL, evacuate personnel from the immediate area. Eliminate all sources of ignition, as the organic solvents carrying the compound are likely highly flammable[3].

  • Don Appropriate PPE: Equip safety goggles, a chemically resistant lab coat, and heavy-duty nitrile or neoprene gloves[3].

  • Containment: Dike the spill using a non-combustible absorbent material. Do not use sawdust or combustible materials , as the furan derivative and its solvent matrix pose a fire risk. Use sand, diatomaceous earth, or a commercial inert spill kit[1].

  • Absorption and Collection: Work from the outside of the spill toward the center. Once the liquid is fully absorbed, use a non-sparking plastic scoop to collect the saturated absorbent.

  • Disposal of Spill Debris: Place all collected material into a tightly closed, heavy-duty plastic container or bucket. Label it explicitly as hazardous spill cleanup debris containing ethyl (3S)-3-amino-3-(furan-2-yl)propanoate, and submit it for immediate Environmental Health and Safety (EHS) pickup[4].

  • Decontamination: Wash the affected benchtop or floor area thoroughly with soap and water to remove any residual chemical film, collecting the wash water as aqueous hazardous waste if possible[1].

References

  • SOP template & guidance - Environmental Health & Safety. University of Alabama. Available at: [Link]

  • Chemical Safety Guide, 6th Ed. - ORS. National Institutes of Health (NIH). Available at: [Link]

  • Applicability and Requirements of the RCRA Organic Air Emission Standards. US Environmental Protection Agency (EPA). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.